Benzene,2-methoxy-4-methyl-1-(1-methylethyl)-

描述

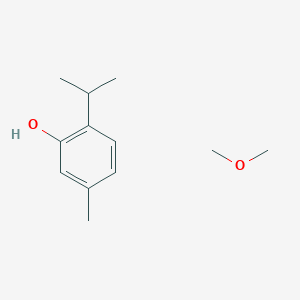

Methoxymethane: 5-methyl-2-propan-2-ylphenol Methoxymethane is a colorless gas with a slightly sweet odor, primarily used as a solvent and a precursor in the production of other chemicals . Thymol, on the other hand, is a natural monoterpenoid phenol derivative of cymene, known for its antiseptic properties and its presence in thyme oil .

属性

IUPAC Name |

methoxymethane;5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O.C2H6O/c1-7(2)9-5-4-8(3)6-10(9)11;1-3-2/h4-7,11H,1-3H3;1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPMWHSZDDZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)O.COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methoxymethane

Methoxymethane is typically synthesized through the catalytic dehydration of methanol. This process involves passing methanol vapor over an aluminum phosphate catalyst at temperatures between 350-400°C and pressures around 1.47 MPa . Industrial production methods also include the use of synthesis gas (syngas) to produce methanol, which is then dehydrated to form methoxymethane .

5-methyl-2-propan-2-ylphenol

Thymol can be extracted from thyme oil or synthesized through various chemical processes. One common method involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst . This process yields thymol as the primary product.

化学反应分析

Methoxymethane

Methoxymethane undergoes several types of chemical reactions, including:

Oxidation: Methoxymethane can be oxidized to form formaldehyde and methanol.

Substitution: It reacts with hydrogen iodide (HI) to form iodomethane and methanol.

Combustion: Methoxymethane combusts in the presence of oxygen to produce carbon dioxide and water.

5-methyl-2-propan-2-ylphenol

Thymol is known for its reactivity in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group. Common reactions include:

Halogenation: Thymol reacts with halogens to form halogenated derivatives.

Nitration: It undergoes nitration to form nitro derivatives.

Oxidation: Thymol can be oxidized to form thymohydroquinone.

科学研究应用

Methoxymethane

Methoxymethane is used in various scientific research applications, including:

Fuel Research: It is explored as a potential synthetic fuel due to its clean combustion properties.

Chemical Synthesis: Methoxymethane serves as a precursor for the synthesis of other chemicals, such as dimethyl sulfate.

Aerosol Propellant: It is used as a propellant in aerosol products.

5-methyl-2-propan-2-ylphenol

Thymol has a wide range of applications in scientific research:

Antiseptic: It is used in pharmaceutical formulations for its antiseptic properties.

Antifungal and Antibacterial: Thymol is studied for its effectiveness against various fungal and bacterial strains.

Biological Studies: It is used in studies related to its effects on biological systems and its potential therapeutic applications.

作用机制

Methoxymethane

Methoxymethane acts primarily as a solvent and a chemical intermediate. Its mechanism of action involves its ability to dissolve various substances and participate in chemical reactions to form other compounds .

5-methyl-2-propan-2-ylphenol

Thymol exerts its effects through multiple mechanisms:

Antimicrobial Action: Thymol disrupts the cell membranes of microbes, leading to cell lysis and death.

Anti-inflammatory: It inhibits the production of inflammatory mediators, reducing inflammation.

相似化合物的比较

Similar Compounds

Methoxymethane: Diethyl ether, tetrahydrofuran.

5-methyl-2-propan-2-ylphenol: Carvacrol, eugenol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。